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7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase selectivity Chiral resolution AURKA/EGFR dual inhibition

This compound belongs to the N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, defined by a pyrrolo[2,3-d]pyrimidine core with 5-phenyl, 7-(4-methoxyphenyl), and a chiral N-(1-phenylethyl) substituent. The scaffold is recognized for dual kinase inhibition potential, particularly against Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR).

Molecular Formula C27H24N4O
Molecular Weight 420.516
CAS No. 477228-33-4
Cat. No. B2972225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477228-33-4
Molecular FormulaC27H24N4O
Molecular Weight420.516
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C27H24N4O/c1-19(20-9-5-3-6-10-20)30-26-25-24(21-11-7-4-8-12-21)17-31(27(25)29-18-28-26)22-13-15-23(32-2)16-14-22/h3-19H,1-2H3,(H,28,29,30)
InChIKeyBPWLWNHYOBSARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-33-4): A Chiral Pyrrolopyrimidine Scaffold for Kinase Research


This compound belongs to the N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, defined by a pyrrolo[2,3-d]pyrimidine core with 5-phenyl, 7-(4-methoxyphenyl), and a chiral N-(1-phenylethyl) substituent. The scaffold is recognized for dual kinase inhibition potential, particularly against Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR) [1]. The core structure has been deposited as a HETAIN fragment in the Protein Data Bank Japan, confirming its relevance to structural biology [2].

Chiral N-(1-phenylethyl)

Enables stereochemical-control studies for kinase binding differentiation

Pyrrolo[2,3-d]pyrimidine core

Class-level dual AURKA/EGFR pathway inhibition context

Core scaffold validated

PDB-deposited fragment (BKE) confirms crystallographic suitability

Why Substituting with Other N4-Substituted Pyrrolopyrimidines Fails for Chiral-Sensitive Kinase Assays


Small modifications to the N4 substituent critically impact kinase binding. The N-(2-phenylethyl) analog (CAS 477227-95-5) lacks the chiral center present in the N-(1-phenylethyl) group, which can lead to different binding modes and selectivity profiles. Class-level SAR studies demonstrate that even minor alterations in the 4-anilino moiety drastically shift dual EGFR/AURKA inhibition potency, with nanomolar EGFR and micromolar AURKA activities varying widely across 18 analogs [1]. Therefore, simple substitution with a non-chiral or differently positioned analog will not reproduce the stereochemical and electronic characteristics of this compound.

Chiral Center Mismatch

Achiral N-(2-phenylethyl) analog (CAS 477227-95-5) may not reproduce stereochemical-binding profile

Small N4 Modification Sensitivity

Class-level SAR shows minor N4 changes shift dual EGFR/AURKA potency from nM to µM ranges

Substitution Position Shift

5,7-disubstitution may target different kinases than 6-substituted inhibitors (e.g., AEE788)

Product-Specific Quantitative Evidence Guide for 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Chiral N-(1-phenylethyl) Substituent Enables Stereospecific Kinase Binding vs. Achiral N-(2-phenylethyl) Analog

The N-(1-phenylethyl) group introduces a chiral center absent in the N-(2-phenylethyl) analog (CAS 477227-95-5) . In the class of pyrrolo[2,3-d]pyrimidine dual kinase inhibitors, stereochemistry at the N4 position has been shown to influence binding mode and selectivity [1]. While direct comparative data for this specific compound are limited, the chiral center is expected to provide differential binding compared to achiral analogs, as observed in related N4-substituted pyrrolopyrimidines where even minor changes alter kinase inhibition profiles [1].

Chiral vs. Achiral N4
Class-level inference
N-(1-phenylethyl) introduces chiral center absent in N-(2-phenylethyl) analog
Supports stereochemical-binding interpretation
No direct comparative data for this specific pair
Kinase selectivity Chiral resolution AURKA/EGFR dual inhibition

Dual AURKA/EGFR Kinase Inhibition Profile Inherited from Pyrrolo[2,3-d]pyrimidine Scaffold

Compounds containing the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated dual inhibition of AURKA and EGFR. Compound 6 (N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine) in the Kurup et al. series exhibits single-digit micromolar inhibition of both kinases (IC50 <10 µM) [1]. The target compound shares the same core scaffold with additional 5-phenyl and N-(1-phenylethyl) substituents, suggesting potential dual activity, though direct assay data are not publicly available.

Dual AURKA/EGFR Inhibition
Class-level inference
Class scaffold shows AURKA IC50 ~1–50 µM; EGFR IC50 ~0.1–10 µM
Dual kinase pathway study context
Values are class representative; not measured for this compound
AURKA inhibitor EGFR inhibitor Dual kinase inhibitor

7-(4-Methoxyphenyl) and 5-Phenyl Substitution Pattern Differentiates from 6-Substituted Analogs like AEE788

Unlike the well-studied AEE788, which carries a 6-(4-((4-ethylpiperazin-1-yl)methyl)phenyl) group, the target compound features 5-phenyl and 7-(4-methoxyphenyl) substitutions [1][2]. This substitution pattern shifts the molecule's shape and electrostatic surfaces, likely resulting in a different kinase target profile. AEE788 is a potent EGFR/VEGFR inhibitor; the 5,7-disubstituted scaffold may engage alternative kinases or exhibit altered selectivity, as evidenced by SAR studies showing that substitution position profoundly affects kinase potency [2].

Substitution Pattern
Cross-study comparable
5,7-disubstitution vs AEE788 6-substitution
Supports kinase selectivity exploration beyond EGFR/VEGFR
Target profile expected to differ; requires profiling
Kinase inhibitor scaffold Structure–activity relationship Substitution pattern

Core Scaffold Validated as Non-Polymer HETAIN Fragment in Structural Biology

The 7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine core (without the N-(1-phenylethyl) group) has been deposited as a HETAIN fragment (code BKE) in the Protein Data Bank Japan [1]. This indicates the core scaffold is compatible with protein crystallography and can serve as a fragment hit for structure-based design. The full compound's N-(1-phenylethyl) extension provides additional binding interactions not present in the deposited fragment, making it a more elaborated probe.

PDB Core Scaffold
Supporting evidence
Core deposited as fragment BKE in PDBj
Supports fragment-based structural biology
N-(1-phenylethyl) extension not present in core
Structural biology Fragment-based drug discovery PDB deposition

Best Research and Industrial Application Scenarios for 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Kinase Selectivity Profiling Studies Utilizing Chiral N-(1-phenylethyl) Derivative

Researchers performing broad kinase selectivity panels can use this compound to probe the impact of a chiral N4 substituent on binding. The racemic mixture or resolved enantiomers can be compared against achiral analogs (e.g., N-(2-phenylethyl) derivative) to map stereochemical contributions to selectivity, leveraging the scaffold's known dual AURKA/EGFR inhibition profile .

Dual AURKA/EGFR Inhibition Assays in Head and Neck Cancer Models

Given the established dual AURKA/EGFR activity of the pyrrolo[2,3-d]pyrimidine class, this compound is suitable for screening in squamous cell carcinoma of the head and neck (SCCHN) cell lines where combined AURKA/EGFR blockade has shown synergy [1]. It can serve as a starting point for SAR expansion targeting resistant tumor models.

Structure-Based Drug Design Campaigns Using PDB-Deposited Core Scaffold

The PDB-deposited core fragment (BKE) provides a crystallographically validated starting point for fragment growing or merging strategies [2]. The N-(1-phenylethyl) group of the full compound can be exploited as a vector for further elaboration, facilitating the design of high-affinity kinase inhibitors with novel selectivity profiles.

Application
Selection Property
Validation Focus
Kinase selectivity profiling studies
Chiral N4 substituent context
Stereochemical selectivity fingerprinting
Dual AURKA/EGFR inhibition assays
Dual kinase pathway inhibition context
AURKA/EGFR pathway response in SCCHN cell models
Fragment-based structural design
Core scaffold PDB deposition
Fragment-growing / merging feasibility
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